molecular formula C13H22INO2 B13906308 tert-Butyl 2-iodo-6-azaspiro[3.5]nonane-6-carboxylate

tert-Butyl 2-iodo-6-azaspiro[3.5]nonane-6-carboxylate

Cat. No.: B13906308
M. Wt: 351.22 g/mol
InChI Key: LQSLMCYYOCSZCL-UHFFFAOYSA-N
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Description

tert-Butyl 2-iodo-6-azaspiro[3.5]nonane-6-carboxylate is a spirocyclic compound featuring a bicyclic structure with nitrogen and carbon atoms forming a 6-azaspiro[3.5]nonane core. This compound is of interest in medicinal chemistry and organic synthesis due to its spirocyclic framework, which can mimic rigid peptide conformations or serve as a scaffold for drug discovery .

Properties

Molecular Formula

C13H22INO2

Molecular Weight

351.22 g/mol

IUPAC Name

tert-butyl 2-iodo-6-azaspiro[3.5]nonane-6-carboxylate

InChI

InChI=1S/C13H22INO2/c1-12(2,3)17-11(16)15-6-4-5-13(9-15)7-10(14)8-13/h10H,4-9H2,1-3H3

InChI Key

LQSLMCYYOCSZCL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CC(C2)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-iodo-6-azaspiro[3.5]nonane-6-carboxylate typically involves multiple steps. One common method starts with the preparation of the spirocyclic core, followed by the introduction of the iodo group. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-iodo-6-azaspiro[3.5]nonane-6-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodo group can be replaced with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation.

    Reducing Agents: Such as lithium aluminum hydride for reduction.

    Catalysts: Palladium-based catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups.

Scientific Research Applications

tert-Butyl 2-iodo-6-azaspiro[3.5]nonane-6-carboxylate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential use in the development of new pharmaceuticals.

    Biological Studies: It is used in studies to understand its interactions with biological molecules and potential therapeutic effects.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-iodo-6-azaspiro[3.5]nonane-6-carboxylate involves its interaction with specific molecular targets. The iodo group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The spirocyclic structure also plays a role in its unique properties and potential biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of spirocyclic tert-butyl carboxylate derivatives is vast. Below is a detailed comparison of tert-butyl 2-iodo-6-azaspiro[3.5]nonane-6-carboxylate with analogous compounds, emphasizing substituents, ring systems, and applications.

Table 1: Structural and Functional Comparison

Compound Name Substituent/Modification CAS Number Molecular Formula Molecular Weight (g/mol) Purity Key Applications/Notes
This compound (Target Compound) Iodo at position 2 Not provided Likely C₁₂H₁₉INO₂ ~336* N/A Potential cross-coupling reagent; spirocyclic scaffold for drug design
tert-Butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate Oxo group at position 2 1359704-84-9 C₁₂H₁₉NO₃ 225.29 95–97% Intermediate for further functionalization (e.g., amination, reduction)
tert-Butyl 7-(iodomethyl)-6-oxa-2-azaspiro[3.5]nonane-2-carboxylate Iodomethyl and oxa-ring modification 2385239-07-4 C₁₃H₂₁INO₃ 366.22 N/A Radiolabeling or alkylation studies; hybrid oxa-aza spiro structure
tert-Butyl 3,3-difluoro-1,6-diazaspiro[3.5]nonane-6-carboxylate Difluoro and diaza modification N/A C₁₂H₂₀F₂N₂O₂ 262.30 ≥95% Fluorinated spirocycle for probing metabolic stability or bioavailability
tert-Butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate Oxa-ring at position 2 1245816-29-8 C₁₂H₂₁NO₃ 227.30 95–98% Chiral building block for nitrogen heterocycles
tert-Butyl 6-oxo-2-azaspiro[3.5]nonane-2-carboxylate Oxo group at position 6 2306275-77-2 C₁₃H₂₁NO₃ 239.31 N/A Ketone-containing spirocycle for conjugation or cyclization reactions

Notes:

  • Molecular weight estimation* for the target compound assumes substitution of iodine (atomic weight ~127) for hydrogen in a base structure (C₁₂H₂₀N₂O₂).
  • Purity data reflect commercial availability from suppliers like BLD Pharm Ltd. and Combi-Blocks .

Key Differences and Implications

Substituent Effects :

  • The iodo group in the target compound offers unique reactivity for Suzuki or Ullmann couplings, unlike oxo or fluorinated analogs .
  • Oxo derivatives (e.g., CAS 1359704-84-9) are versatile intermediates for synthesizing amines or alcohols via reductive amination or Grignard reactions .
  • Fluorinated variants (e.g., CAS 262.3 g/mol) enhance metabolic stability and membrane permeability in drug candidates .

Ring System Variations: Diaza vs. aza (e.g., 1,6-diaza in CAS 1630906-45-4 vs. 6-aza in the target compound) alter hydrogen-bonding capacity and rigidity, impacting target binding in medicinal chemistry. Oxa-aza hybrids (e.g., 6-oxa-2-azaspiro[3.5]nonane) introduce ether linkages, improving solubility and pharmacokinetics .

Commercial Availability: Compounds like tert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate (CAS 1245816-29-8) are widely stocked by suppliers (e.g., TaiChem Taizhou Ltd.) at 95–98% purity, indicating their utility in high-throughput synthesis .

Biological Activity

tert-Butyl 2-iodo-6-azaspiro[3.5]nonane-6-carboxylate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, synthetic methods, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound is characterized by its unique spirocyclic structure, which contributes to its biological properties. The IUPAC name is this compound, with a molecular formula of C13H22N2O2I.

The biological activity of this compound is largely attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may function as an inhibitor or modulator in biochemical pathways, potentially affecting processes such as cell signaling and metabolic regulation.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of spirocyclic compounds have shown efficacy against various bacterial strains, suggesting a similar potential for this compound.

Case Studies

  • Inhibition of Enzymatic Activity : A study investigated the inhibition of specific enzymes by spirocyclic compounds. The results indicated that certain derivatives could inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to bactericidal effects.
  • Cell Viability Assays : In vitro assays using cancer cell lines demonstrated that related compounds could induce apoptosis in malignant cells, highlighting their potential as anticancer agents.

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions including:

  • Formation of the Spirocyclic Structure : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Iodine Atom : Iodination can be performed using iodine monochloride or other iodinating agents under controlled conditions.
  • Carboxylation : The carboxylic acid functional group is introduced through carboxylation reactions.

Data Table: Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cell lines
Enzyme InhibitionInhibition of cell wall synthesis enzymes

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